2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C8H5F3N4 and its molecular weight is 214.151. The purity is usually 95%.
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Scientific Research Applications
Synthetic and Medicinal Aspects
Pyrazolopyrimidine scaffolds, closely related to the compound , are recognized for their extensive medicinal properties. They serve as a foundational structure for developing drug-like candidates with a broad range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious agents. These scaffolds are also used in creating central nervous system (CNS) agents, CRF1 antagonists, and radio diagnostics. Significant effort in structure-activity relationship (SAR) studies emphasizes the potential for these scaffolds in drug discovery, encouraging medicinal chemists to further exploit this structure in developing new drug candidates. The synthetic strategies employed for these derivatives highlight the chemical versatility and applicability in medicinal chemistry (Cherukupalli et al., 2017).
Optical Sensors
In the realm of analytical applications, pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them appropriate for use as sensing probes. This has led to the development of various pyrimidine-based optical sensors, underscoring the compound's significance beyond pharmaceuticals and into analytical chemistry, highlighting the compound's versatility and its potential in developing new sensing materials (Jindal & Kaur, 2021).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to the compound of interest, showcases its synthetic applications and bioavailability, emphasizing its utility in the pharmaceutical industry. The exploration of hybrid catalysts for synthesizing pyranopyrimidine scaffolds has opened new pathways in synthetic chemistry, providing a versatile approach to developing lead molecules (Parmar et al., 2023).
Optoelectronic Materials
Research into quinazoline and pyrimidine derivatives for electronic devices and luminescent elements illustrates the potential of these compounds in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the compound's applicability beyond medicinal chemistry into materials science (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is involved in the Rhodium (III) catalyzed C–H bond functionalization . This compound is also used as a p-type dopant for triarylamine-based hole conductors such as spiro-MeOTAD .
Mode of Action
The compound is involved in the Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-Pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
Its use as a p-type dopant for triarylamine-based hole conductors suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the production of either C–H alkenylation products or indazole products in moderate to good yields . When used as a p-type dopant for triarylamine-based hole conductors, it can achieve a record power conversion efficiency of 7.2%, measured under standard solar conditions .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of Rhodium (III) and the type of solvent used . Its use as a p-type dopant for triarylamine-based hole conductors is also influenced by the properties of the hole conductor and the conditions under which the doping process is carried out .
Properties
IUPAC Name |
2-pyrazol-1-yl-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-2-4-12-7(14-6)15-5-1-3-13-15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOOJFWYOHKASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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